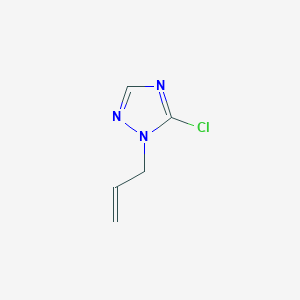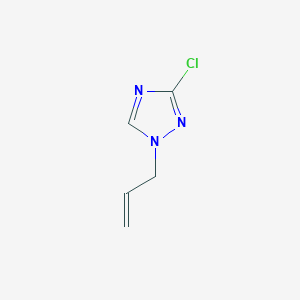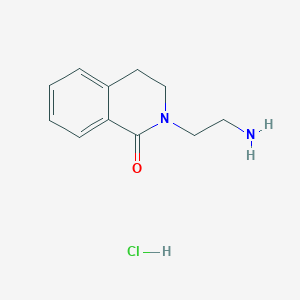
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Vue d'ensemble
Description
2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Molecular Structure Analysis
The molecular formula of 2-Aminoethyl methacrylate hydrochloride is C6H12ClNO2 . The InChI string is InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H .
Chemical Reactions Analysis
2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Physical And Chemical Properties Analysis
2-Aminoethyl methacrylate hydrochloride is a white to light yellow powder or crystal . It has a melting point of 102-110 °C .
Applications De Recherche Scientifique
Therapeutic Potential and Mechanisms of Action
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, as part of the broader family of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, has been explored for its varied therapeutic applications beyond its initial neurotoxicity profile. The THIQ scaffold, recognized for its role in natural compounds and pharmaceuticals, has found significant applications in drug discovery, particularly in cancer, central nervous system (CNS) disorders, malaria, and more. THIQ derivatives have been patented for their anticancer properties and are being studied for their potential in treating infectious diseases such as malaria, tuberculosis, HIV-infection, and others. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the milestone achieved in anticancer drug discovery using this scaffold (Singh & Shah, 2017).
One specific THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), found in the mammalian brain, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. Its pharmacological effects are attributed to mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system. These properties suggest 1MeTIQ's considerable potential as a drug for CNS disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Pharmacological Importance and Applications
The pharmacological significance of isoquinoline derivatives, including 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, extends to a wide array of therapeutic areas. Isoquinolines, due to their heterocyclic structure, exhibit a range of biological activities such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This broad spectrum of pharmacological activities highlights the versatile potential of isoquinoline derivatives in modern therapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBFKLYCQCFSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



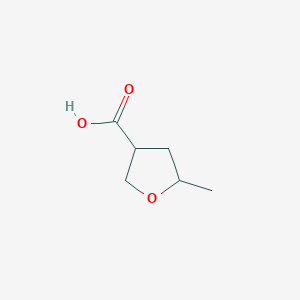
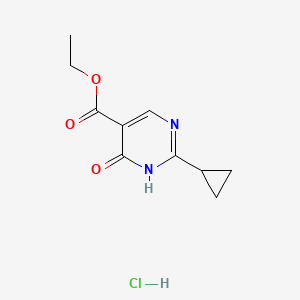

![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)
![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)
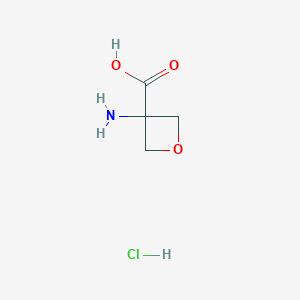
amine hydrochloride](/img/structure/B1379487.png)
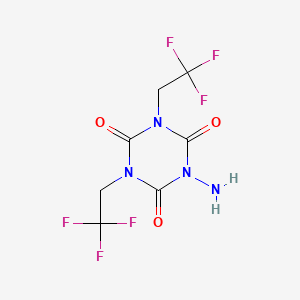
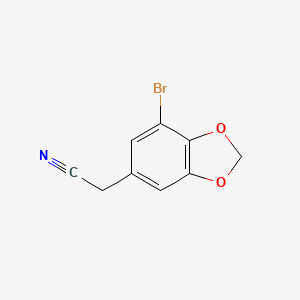
![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)
